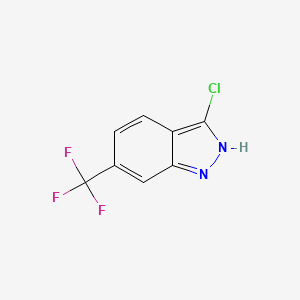

3-Chloro-6-(trifluoromethyl)-1H-indazole

描述

Significance of Indazole Heterocycles in Contemporary Organic and Medicinal Chemistry

Indazole, a bicyclic heterocyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, represents a "privileged scaffold" in the fields of organic and medicinal chemistry. pnrjournal.comresearchgate.net While rarely found in nature, with only a few natural products like nigellicine, nigeglanine, and nigellidine (B12853491) possessing this ring system, synthetic indazole derivatives have garnered significant attention due to their extensive pharmacological applications. pnrjournal.comnih.gov The versatility of the indazole nucleus allows for functionalization at various positions, leading to a vast library of derivatives with diverse biological and therapeutic properties. researchgate.netimist.ma

The significance of indazoles is underscored by their presence in a variety of FDA-approved drugs. pnrjournal.com For instance, Granisetron is a 5-HT3 receptor antagonist used to manage nausea and vomiting in cancer chemotherapy, while Benzydamine is utilized for its anti-inflammatory properties. pnrjournal.comresearchgate.netresearchgate.net Furthermore, several tyrosine kinase inhibitors, such as Pazopanib and Axitinib, which are crucial in oncology for treating conditions like renal cell carcinoma, are built upon an indazole core. pnrjournal.comnih.gov The broad spectrum of biological activities associated with indazole derivatives includes anti-inflammatory, anti-tumor, antimicrobial, anti-HIV, antidiabetic, and antiparasitic effects. researchgate.netnih.govnih.govnih.gov This wide range of activities has established the indazole framework as a critical building block in the design and discovery of new therapeutic agents. pnrjournal.comnih.govaustinpublishinggroup.com

The Strategic Role of Halogenation in Indazole Scaffolds

Halogenation, the process of introducing halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecular structure, is a fundamental strategy in medicinal chemistry to enhance the therapeutic potential of drug candidates. nih.gov The introduction of a halogen, such as chlorine, onto the indazole scaffold can significantly modulate the compound's physicochemical properties. nih.govmdpi.com These modifications can lead to improved potency, selectivity, metabolic stability, and pharmacokinetic profiles. nih.govmdpi.com

The presence of a halogen atom can influence a molecule's lipophilicity, which affects its ability to permeate biological membranes, and can alter its electronic properties, thereby impacting how it binds to biological targets. nih.gov For example, the strategic placement of a chlorine atom on the indazole ring can create specific interactions, such as halogen bonds, with target proteins, leading to enhanced binding affinity and efficacy. nih.gov Research into compounds like 3-chloro-6-nitro-1H-indazole derivatives has demonstrated that the halogenated indazole core can serve as a versatile starting point for synthesizing new heterocyclic systems with significant biological potencies, such as antileishmanial activity. nih.govnih.gov The ability to fine-tune the properties of indazole-based molecules through halogenation makes it a crucial tool for medicinal chemists in the development of novel therapeutics. nih.gov

Impact of Trifluoromethyl Groups on Indazole Derivative Properties and Reactivity

The trifluoromethyl (CF3) group is a key substituent in modern drug design due to its unique electronic properties and steric profile. nih.gov When incorporated into an indazole derivative, the CF3 group can profoundly influence the molecule's biological and physicochemical characteristics. nih.gov One of the primary benefits of adding a trifluoromethyl group is the enhancement of metabolic stability. mdpi.comnih.gov The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation, which can increase the biological half-life of a drug. nih.govfrontiersin.org

Research Context of 3-Chloro-6-(trifluoromethyl)-1H-indazole within Fluorinated and Chlorinated Indazoles

The compound this compound exists at the intersection of two important classes of substituted indazoles: chlorinated and fluorinated derivatives. bldpharm.com It serves as a valuable heterocyclic building block in organic synthesis, particularly for the creation of more complex molecules with potential pharmaceutical applications. bldpharm.commoldb.com The dual substitution of a chlorine atom at the 3-position and a trifluoromethyl group at the 6-position provides a unique combination of properties and reactive handles for further chemical modification.

The chlorine atom at the 3-position is a versatile functional group that can participate in various cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the introduction of diverse substituents at this position. mdpi.com This reactivity is crucial for building molecular complexity and exploring structure-activity relationships in drug discovery programs. nih.gov Simultaneously, the trifluoromethyl group at the 6-position imparts the beneficial properties discussed previously, such as increased metabolic stability and lipophilicity. nih.gov The synthesis of trifluoromethylated pyrimido[1,2-b]indazole derivatives, for example, has utilized precursors that highlight the synthetic utility of such doubly substituted indazoles. mdpi.com Therefore, this compound is a key intermediate for researchers aiming to develop novel, highly functionalized indazole-based compounds for various therapeutic areas. bldpharm.commoldb.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-chloro-6-(trifluoromethyl)-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3N2/c9-7-5-2-1-4(8(10,11)12)3-6(5)13-14-7/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKBJSSGQCIDXNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646708 | |

| Record name | 3-Chloro-6-(trifluoromethyl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000341-24-1 | |

| Record name | 3-Chloro-6-(trifluoromethyl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro 6 Trifluoromethyl 1h Indazole and Analogous Indazole Systems

General Approaches to 1H-Indazole Ring System Construction

The construction of the 1H-indazole core can be achieved through various synthetic routes, each offering distinct advantages concerning substrate scope, reaction conditions, and functional group tolerance. Key strategies include intramolecular C-H amination, condensation reactions, oxidative cyclizations, and cycloaddition/rearrangement pathways.

Palladium-Catalyzed C-H Amination Routes

Palladium-catalyzed reactions have emerged as a powerful tool for the formation of the indazole nucleus through intramolecular carbon-nitrogen bond formation. nih.gov One prominent method involves the cyclization of arylhydrazones derived from 2-bromoaldehydes and 2-bromoacetophenones. nih.gov This intramolecular Buchwald-Hartwig amination allows the cyclization to proceed under mild conditions, making it suitable for a wide range of substrates, including those with sensitive functional groups. nih.gov The choice of phosphine (B1218219) ligand is critical; chelating phosphines like rac-BINAP, DPEphos, and dppf, in conjunction with bases such as Cs₂CO₃ or K₃PO₄, have proven effective. nih.gov In contrast, bulky, electron-rich ligands commonly used for intermolecular amination are often ineffective and can lead to side reactions. nih.gov

Another advanced approach is the catalytic C-H activation with palladium, followed by intramolecular amination of benzophenone (B1666685) tosylhydrazones. nih.gov This method provides an alternative route to indazoles, with catalyst systems like Pd(OAc)₂/Cu(OAc)₂/AgOCOCF₃ yielding products with various functional groups in good to high yields. nih.gov The reaction is particularly effective for substrates bearing electron-donating groups on the benzene (B151609) ring. nih.gov Furthermore, palladium-catalyzed direct C-H arylation has been developed for functionalizing the indazole core, for instance at the C3-position using water as a green solvent, which can be an environmentally attractive alternative to classical cross-coupling reactions. mdpi.com

Table 1: Examples of Palladium-Catalyzed Indazole Synthesis

| Starting Material | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Halobenzophenone tosylhydrazones | Pd(OAc)₂, Ligand | 1-Aryl-1H-indazoles | Good to High | nih.gov |

| Arylhydrazones of 2-bromoaldehydes | Pd(dba)₂, rac-BINAP, Cs₂CO₃ | 1-Aryl-1H-indazoles | Good to High | nih.gov |

| 1H-Indazole and Aryl Iodides | Pd(OAc)₂, PPh₃, in water | C3-Arylated 1H-indazoles | 45-87% | mdpi.com |

| Imidate esters and Nitrosobenzenes | Rhodium and Copper | 1H-Indazoles | Good | nih.gov |

Condensation Reactions with Hydrazine (B178648) Derivatives

Condensation reactions involving hydrazine or its derivatives represent a classical and practical approach to synthesizing the indazole ring system. A common method involves the reaction of o-halobenzaldehydes or ketones with hydrazine, which upon heating, yields 1H-indazoles. chemicalbook.com Specifically, the condensation of o-fluorobenzaldehydes with hydrazine has been developed into a practical synthesis of indazoles. nih.govacs.org To circumvent the competitive Wolf-Kishner reduction that can occur, O-methyloxime derivatives of the aldehydes are often used, which effectively eliminates the formation of fluorotoluene byproducts. nih.govacs.org

Copper-catalyzed protocols have also been employed, such as the reaction of 2-haloacetophenones with methyl hydrazine in the presence of potassium carbonate, which proceeds through amination followed by intramolecular dehydration-cyclization. chemicalbook.com Another strategy involves a two-step synthesis of 3-aminoindazoles starting from 2-bromobenzonitriles, which undergo a palladium-catalyzed arylation with benzophenone hydrazone, followed by an acidic deprotection and cyclization sequence. organic-chemistry.org This offers an alternative to the traditional SNAr reaction of hydrazine with o-fluorobenzonitriles. organic-chemistry.org

Table 2: Indazole Synthesis via Condensation Reactions

| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |

|---|---|---|---|---|

| o-Fluorobenzaldehydes | Hydrazine | Heating | 1H-Indazoles | nih.govacs.org |

| o-Fluorobenzaldehyde O-methyloximes | Hydrazine | Heating, DME | 1H-Indazoles | chemicalbook.com |

| 2-Haloacetophenones | Methyl hydrazine | CuO, K₂CO₃ | 1H-Indazoles | chemicalbook.com |

| 2-Bromobenzonitriles | Benzophenone hydrazone | Pd-catalysis, then acid | 3-Aminoindazoles | organic-chemistry.org |

Oxidative Cyclization Methodologies

Oxidative cyclization provides a modern and efficient pathway to indazoles by forming the crucial N-N bond in the final ring-closing step. A recently developed method utilizes the N-N bond-forming oxidative cyclization of readily available 2-aminomethyl-phenylamines. organic-chemistry.orgacs.org This strategy is versatile, enabling access to all three tautomeric forms of indazoles, including the frequently utilized 2-substituted 2H-indazoles and the less common 3H-indazoles. acs.org

Another innovative approach is the silver(I)-mediated intramolecular oxidative C–H bond amination. nih.gov This method addresses the limited access to indazoles with 3-carbonyl or 3-alkenyl substituents, which are known for significant pharmaceutical activity. acs.org The transition-metal-free synthesis of N-aryl-substituted 1H-indazoles has also been achieved through the iodobenzene-catalyzed intramolecular C–H amination of hydrazones, using Oxone as the oxidant. researchgate.net These oxidative methods represent a move towards more atom-efficient and straightforward syntheses of functionalized indazoles. nih.gov

Cycloaddition and Rearrangement Strategies (e.g., ANRORC-like)

Cycloaddition reactions, particularly [3+2] cycloadditions, are a highly effective method for constructing the 1H-indazole skeleton. organic-chemistry.org This approach often involves the reaction of arynes, generated in situ from precursors like o-(trimethylsilyl)aryl triflates, with diazo compounds. chemicalbook.comorganic-chemistry.orgorgsyn.org The reaction typically proceeds at room temperature and provides a direct route to a wide array of substituted indazoles in good to excellent yields. organic-chemistry.org Depending on the nature of the diazo compound and substituents on the benzyne, the initially formed 3H-indazole adduct may rearrange to the more stable 1H-indazole. orgsyn.org

The ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism is another important rearrangement strategy in heterocyclic chemistry, explaining product formation in certain nucleophilic substitutions. wikipedia.org While classically applied to systems like pyrimidines, analogous ring-opening and closing cascades can be relevant in the synthesis and transformation of nitrogen-containing heterocycles. wikipedia.orgacs.org For instance, the reaction of Z-isomers of methyloximes with hydrazine can lead to 3-aminoindazoles via a benzonitrile (B105546) intermediate, a process involving ring formation following a rearrangement. nih.govacs.org

Table 3: Cycloaddition Approaches to 1H-Indazoles

| Aryne Precursor | Diazo Compound | Conditions | Product Type | Reference |

|---|---|---|---|---|

| o-(Trimethylsilyl)aryl triflates | Diazomethane derivatives | CsF or TBAF | Substituted 1H-indazoles | chemicalbook.comorganic-chemistry.org |

| o-Silylaryl triflates | Ethyl diazoacetate | Fluoride ion | 1H-Indazole derivative | orgsyn.org |

| o-Silylaryl triflates | Diazomethane derivatives | KF/ nih.govcrown-6 | N-unsubstituted 1H-indazole | elsevierpure.com |

Regioselective Introduction of Chloro Substituents at the C-3 Position of Indazoles

For a molecule like 3-chloro-6-(trifluoromethyl)-1H-indazole, the introduction of the chloro group at the C-3 position is a critical step. This is typically achieved after the formation of the indazole ring system through electrophilic substitution reactions.

Electrophilic Chlorination Methods

The C-3 position of the 1H-indazole ring is susceptible to electrophilic attack. Direct chlorination can be achieved using various chlorinating agents. N-chlorosuccinimide (NCS) is a commonly used reagent for this purpose, often in solvents like acetonitrile. chim.it The efficiency of this reaction can be enhanced by catalysts; for example, a DMSO-catalyzed reaction with NCS has been shown to effectively chlorinate 5-methoxycarbonylindazole at the 3-position. chim.it Without the catalyst, the yield was significantly lower. chim.it

Another method for preparing 3-chloro-1H-indazole involves the selective chlorination of indazole with sodium hypochlorite, which can provide the product in good yields of 75-80%. chemicalbook.com Hypervalent iodine reagents, such as 1-chloro-1,2-benziodoxol-3-one, have also been successfully used for the electrophilic chlorination of substituted indazoles, for instance, converting 5-bromoindazole to the corresponding 3-chloro derivative in good yield. chim.it The regioselectivity of these reactions is a key consideration, and directing groups on the indazole ring can play a significant role in achieving the desired C-3 substitution. nih.gov For the synthesis of the title compound, these methods would be applied to a pre-formed 6-(trifluoromethyl)-1H-indazole intermediate.

1,3-Dipolar Cycloaddition Approaches for Chlorinated Indazoles

The 1,3-dipolar cycloaddition is a powerful and versatile reaction in organic synthesis for constructing five-membered heterocyclic rings. wikipedia.orgfrontiersin.org This reaction involves the combination of a 1,3-dipole with a dipolarophile, which is typically an alkene or alkyne. wikipedia.org The concerted, pericyclic mechanism of this [3+2] cycloaddition allows for a high degree of regio- and stereoselectivity, making it a valuable tool for creating complex molecular architectures. wikipedia.orgfrontiersin.org

In the context of synthesizing chlorinated indazoles, 1,3-dipolar cycloaddition provides a direct route to the core heterocyclic structure. For instance, an efficient pathway has been developed for the synthesis of 3-chloro-6-nitro-1H-indazole derivatives through the 1,3-dipolar cycloaddition of a chlorinated dipole with various dipolarophiles. This approach highlights the utility of cycloaddition in assembling indazole systems that are pre-functionalized with a chlorine atom at the C-3 position. The reaction can be performed under thermal conditions or with catalytic activation to yield the desired indazole products. nih.gov

The range of accessible 1,3-dipoles, such as nitrile imines, nitrile oxides, and azides, allows for the synthesis of diverse indazole analogues. nih.gov For example, nitrile imines can react with alkynes to form pyrazoles, a class of compounds structurally related to indazoles. While many applications focus on alkenes and alkynes as dipolarophiles, reactions with other multiple-bond systems are also known, expanding the synthetic possibilities. nih.gov

Strategies for Incorporating Trifluoromethyl Moieties at the C-6 Position of Indazoles

The introduction of a trifluoromethyl (CF₃) group is a common strategy in medicinal chemistry to enhance properties such as metabolic stability and lipophilicity. Various methods exist for the trifluoromethylation of aromatic and heteroaromatic rings, which can be broadly categorized as nucleophilic, electrophilic, and radical approaches.

Nucleophilic Trifluoromethylation Approaches

Nucleophilic trifluoromethylation involves the reaction of a nucleophile with a reagent that delivers a "CF₃⁺" synthon, or more commonly, the reaction of a "CF₃⁻" equivalent with an electrophilic substrate. Reagents such as Ruppert-Prakash (TMSCF₃) are widely used for this purpose. This strategy is effective for introducing the CF₃ group onto molecules containing a suitable electrophilic site. While a powerful method for many classes of compounds, its application for direct C-H functionalization of an unactivated C-6 position on an indazole ring is less common and often requires prior functionalization of the target position to make it susceptible to nucleophilic attack.

Electrophilic Trifluoromethylation Approaches

Electrophilic trifluoromethylation reagents are designed to react with nucleophilic substrates, such as electron-rich aromatic and heteroaromatic rings. These reagents effectively deliver an electrophilic trifluoromethyl group. Prominent among these are hypervalent iodine compounds, often referred to as Togni's reagents, and sulfonium-based reagents like Umemoto's reagent.

These reagents have proven effective for the trifluoromethylation of a wide variety of nucleophiles, including carbanions, activated aromatics, and heteroaromatics. The reaction of an indazole derivative, which can act as a nucleophile, with an electrophilic trifluoromethylating agent represents a plausible strategy for installing a CF₃ group. The regioselectivity of such a reaction would be governed by the electronic properties of the indazole ring, with substitution typically favoring the most electron-rich positions.

Radical Trifluoromethylation Reactions

Radical trifluoromethylation has emerged as a powerful and versatile method for functionalizing C-H bonds in heteroaromatic systems under mild conditions. rsc.org This approach avoids the need for pre-functionalization of the substrate, offering a more direct route to the desired products. nih.gov These reactions typically involve the generation of a trifluoromethyl radical (•CF₃) from a suitable precursor, which then adds to the heteroaromatic ring.

Visible-light photoredox catalysis is a common strategy to initiate these reactions. nih.govrsc.org For example, a protocol for the C3-H trifluoromethylation of 2H-indazoles has been developed using a hypervalent iodine reagent as the trifluoromethyl source under metal-free, visible-light-promoted conditions. nih.gov This process proceeds through a radical mechanism and demonstrates good functional group tolerance. nih.govrsc.org Other methods utilize piezoelectric materials in conjunction with ball milling to generate trifluoromethyl radicals for the C-H trifluoromethylation of N-heterocycles in the solid state, offering a more sustainable approach. nih.gov The regioselectivity of radical trifluoromethylation on the indazole ring is influenced by the specific reaction conditions and the substitution pattern of the starting material.

Post-Synthetic Functionalization and Derivatization of Substituted Indazoles

Following the synthesis of the core indazole structure, further derivatization is often necessary to build a library of compounds for various applications. Cross-coupling reactions are a cornerstone of this phase of synthesis.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for forming carbon-carbon bonds and is widely used to functionalize halo-heterocycles. nih.gov This palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid or its ester) with an organohalide. nih.gov For a substrate like this compound, the chlorine atom at the C-3 position serves as a handle for such transformations.

Protocols have been developed for the Suzuki-Miyaura coupling of variously substituted indazole halides, including 3-chloroindazoles, with a range of aryl- and heteroarylboronic acids. nih.gov These reactions can often be carried out under mild conditions and tolerate the presence of the free N-H group in the indazole ring, avoiding the need for additional protection and deprotection steps. nih.gov The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions like debromination. nih.govrsc.org For instance, catalyst systems involving XPhos ligands have proven effective for the coupling of challenging heterocyclic chlorides. rsc.org

The versatility of the Suzuki-Miyaura reaction allows for the introduction of a wide array of substituents at the C-3 position of the indazole core, making it a key tool for creating diverse molecular structures. nih.govbeilstein-journals.org

Interactive Data Table: Examples of Suzuki-Miyaura Coupling on Halo-Indazole Systems

This table summarizes representative examples of Suzuki-Miyaura cross-coupling reactions performed on chlorinated and brominated indazole and related heterocyclic systems.

| Entry | Halide Substrate | Boronic Acid | Catalyst / Ligand | Base | Solvent | Yield (%) |

| 1 | 3-Chloroindazole | 3-Fluorophenylboronic acid | Pd precatalyst (P2) | K₃PO₄ | Dioxane/H₂O | N/A (Kinetic study) nih.gov |

| 2 | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | p-Methoxyphenylboronic acid | XPhosPdG2 / XPhos | K₂CO₃ | Dioxane/H₂O | 85 nih.gov |

| 3 | 9-Bromo-4-(trifluoromethyl)pyrimido[1,2-b]indazol-2(1H)-one | Phenylboronic acid | XPhosPdG2 / XPhos | K₂CO₃ | Dioxane/H₂O | 70 nih.gov |

| 4 | 3-Iodoindazole (N-Boc protected) | Phenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane | 85 |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings, particularly those activated by electron-withdrawing groups. nih.govlibretexts.org The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org For an SNAr reaction to occur, the aromatic ring must be substituted with strong electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group. libretexts.orglibretexts.org

In the context of this compound, the trifluoromethyl (-CF₃) group at the C-6 position and the nitrogen atom at the N-2 position of the pyrazole (B372694) ring act as powerful EWGs. These groups significantly reduce the electron density of the benzene ring, making it susceptible to attack by nucleophiles. The chlorine atom at the C-3 position serves as an effective leaving group, facilitating the substitution. The analogous compound, 3-chloro-6-nitro-1H-indazole, which also features a strong electron-withdrawing group at C-6, is frequently used in studies that demonstrate the principles of SNAr on this scaffold. nih.govimist.maresearchgate.net

The general mechanism involves the attack of a nucleophile at the carbon atom bearing the leaving group, followed by the departure of the leaving group to restore aromaticity. libretexts.org The stability of the intermediate Meisenheimer complex is a key factor, and the presence of the -CF₃ or -NO₂ group at C-6 helps to delocalize the negative charge. libretexts.org

SNAr reactions are not only used to functionalize a pre-existing indazole core but can also be employed in the construction of the indazole ring itself. Syntheses have been developed where an intramolecular SNAr reaction of a suitably substituted precursor leads to the formation of the indazole heterocycle in high yield. acs.orgnih.gov For instance, the cyclization of o-haloaryl N-sulfonylhydrazones can be achieved to form 1H-indazoles. nih.gov Similarly, a C₆F₅-substituted formazan (B1609692) can undergo a base-induced intramolecular SNAr to form an arylazoindazole. acs.org

A variety of nucleophiles can be used to displace the C-3 chlorine, including amines, alkoxides, and thiolates, leading to a diverse array of substituted indazoles. For example, research on the analogous 3-chloro-6-nitro-1H-indazole has shown its utility in synthesizing new derivatives through reactions with various nucleophiles, such as the alkylation at N-1 followed by further modifications. imist.maresearchgate.netresearchgate.net

| Entry | Indazole Substrate | Nucleophile/Reagent | Product | Yield (%) | Reference |

| 1 | 2,4-Dinitrochlorobenzene | Dimethylamine | N,N-Dimethyl-2,4-dinitroaniline | High | libretexts.org |

| 2 | C₆F₅-substituted Formazan | K₂CO₃ (intramolecular) | 5,6,7-Trifluoro-4-phenylazo-1H-indazole | 94 | acs.org |

| 3 | 3-Chloro-6-nitroindazole | Allyl bromide / K₂CO₃ | 1-Allyl-3-chloro-6-nitro-1H-indazole | 50 | imist.maresearchgate.net |

| 4 | 3-Chloro-6-nitroindazole | Ethyl iodide / K₂CO₃ | 3-Chloro-1-ethyl-6-nitro-1H-indazole | N/A | researchgate.net |

| 5 | 3-Chloro-1-methyl-1H-indazole | β-Alanine | 3-((1-Methyl-1H-indazol-3-yl)amino)propanoic acid | N/A | researchgate.net |

C-H Arylation and Alkylation at the Indazole Core

Transition metal-catalyzed C-H functionalization has become a powerful tool in organic synthesis, allowing for the direct formation of C-C or C-heteroatom bonds without the need for pre-functionalized starting materials. bits-pilani.ac.innih.gov This approach offers significant advantages in terms of atom economy and step efficiency. For the indazole scaffold, direct C-H arylation and alkylation provide a convergent route to complex derivatives that are valuable in pharmaceutical and agrochemical research. nih.govrsc.org

The C-3 position of the 1H-indazole ring is known to be less reactive towards direct C-H functionalization compared to other positions. nih.govrsc.org Despite this challenge, several effective protocols have been developed, primarily utilizing palladium catalysis. nih.govresearchgate.netmdpi.com These methods enable the direct arylation of the C-3 position of 1H-indazoles with a range of aryl iodides and bromides. nih.gov

A robust catalytic system for this transformation often involves a palladium(II) source, such as Pd(OAc)₂, paired with a specific ligand. nih.govmdpi.com Ligands like 1,10-phenanthroline (B135089) (Phen) have been shown to be crucial for achieving high reactivity and selectivity for the C-3 position. nih.govresearchgate.net The choice of solvent and base is also critical, with combinations like K₂CO₃ as the base and solvents such as toluene (B28343) or DMA proving effective. nih.govresearchgate.net Notably, some procedures have been developed that avoid the use of silver salt additives, which are often required as halide scavengers, making the process more practical and cost-effective. nih.govrsc.org

The scope of these reactions is broad, tolerating various functional groups on both the indazole core and the aryl halide coupling partner. For example, C-3 arylation has been successfully applied to N-substituted indazoles bearing both electron-donating and electron-withdrawing groups. researchgate.netmdpi.com This methodology has been demonstrated to be scalable and has been applied to the total synthesis of complex natural products like Nigellidine (B12853491). nih.govrsc.org

Beyond arylation, C-H alkylation strategies, though less explored for the C-3 position, are an active area of research for functionalizing the indazole core. bits-pilani.ac.in These methods provide direct access to alkylated indazoles, which are important motifs in drug discovery.

| Entry | Indazole Substrate | Coupling Partner | Catalyst/Ligand | Base/Solvent | Product | Yield (%) | Reference |

| 1 | 1-Methyl-1H-indazole | 4-Iodotoluene | Pd(OAc)₂ / 1,10-Phenanthroline | K₂CO₃ / DMA | 1-Methyl-3-(p-tolyl)-1H-indazole | 74 | researchgate.net |

| 2 | 1-THP-4-methoxy-6-methyl-1H-indazole | 3,5-Dimethoxybromobenzene | Pd(OAc)₂ / 1,10-Phenanthroline | K₂CO₃ / Toluene | 3-(3,5-Dimethoxyphenyl)-1-THP-4-methoxy-6-methyl-1H-indazole | 54 | nih.gov |

| 3 | 1-Methyl-7-nitro-1H-indazole | 4-Iodotoluene | Pd(OAc)₂ / PPh₃ | K₂CO₃ / Water | 1-Methyl-7-nitro-3-(p-tolyl)-1H-indazole | 80 | mdpi.com |

| 4 | 1-Methyl-7-nitro-1H-indazole | 4-Iodobenzotrifluoride | Pd(OAc)₂ / PPh₃ | K₂CO₃ / Water | 1-Methyl-7-nitro-3-(4-(trifluoromethyl)phenyl)-1H-indazole | 55 | mdpi.com |

| 5 | 1-Methyl-1H-indazole | 3-Bromo-5-methylpyridine | Pd(OAc)₂ / 1,10-Phenanthroline | K₂CO₃ / DMA | 1-Methyl-3-(5-methylpyridin-3-yl)-1H-indazole | 56 | researchgate.net |

Advanced Spectroscopic and Computational Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation of Indazole Derivatives

Spectroscopic methodologies are the cornerstone of structural analysis in organic chemistry. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide complementary information that, when combined, allows for the unambiguous determination of a molecule's constitution and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy Principles and Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that probes the local magnetic fields around atomic nuclei. For 3-Chloro-6-(trifluoromethyl)-1H-indazole, ¹H and ¹³C NMR are the most relevant experiments, providing a detailed map of the hydrogen and carbon skeletons of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of an indazole derivative reveals the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling. In a compound like this compound, the aromatic protons on the benzene (B151609) ring will appear as distinct signals in the downfield region (typically δ 7.0-8.5 ppm). The exact chemical shifts are influenced by the electron-withdrawing effects of the chloro and trifluoromethyl substituents. For instance, in the related compound 3-phenyl-6-(trifluoromethyl)-1H-indazole, the proton at the 7-position is observed as a doublet around δ 8.11 ppm, and the proton at the 5-position appears as a multiplet around δ 7.60-7.49 ppm. rsc.org The N-H proton of the indazole ring is typically observed as a broad singlet at a very downfield chemical shift, often above δ 10.0 ppm, due to its acidic nature and participation in hydrogen bonding. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts are highly dependent on the electronic environment. The carbon atom of the trifluoromethyl group (CF₃) will appear as a quartet due to coupling with the three fluorine atoms. For example, in 3-phenyl-6-(trifluoromethyl)-1H-indazole, the CF₃ carbon appears as a quartet with a coupling constant (J) of approximately 271 Hz. rsc.org The carbons of the aromatic ring will have signals in the aromatic region (δ 110-150 ppm), with their precise shifts influenced by the substituents. The carbon atom attached to the chlorine (C3) will be significantly downfield shifted.

A representative, though not identical, dataset for a substituted indazole, 3-phenyl-6-(trifluoromethyl)-1H-indazole, is presented below to illustrate the expected regions for the signals. rsc.org

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic-H | 7.42-8.11 | - |

| N-H | ~12.09 (broad) | - |

| Aromatic-C | 113.00-146.42 | - |

| C-CF₃ | - | 124.27 (q, J = 271.4 Hz) |

| C3 | - | ~146.42 |

| C6 | - | 113.00 (q, J = 34.4 Hz) |

| Note: This data is for 3-phenyl-6-(trifluoromethyl)-1H-indazole and serves as an illustrative example. |

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In MS, a molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound, high-resolution mass spectrometry (HRMS) can confirm the molecular formula, C₈H₄ClF₃N₂, by providing a highly accurate mass measurement.

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. The molecular ion peak [M]⁺ would be expected, and its isotopic pattern would be characteristic of a molecule containing one chlorine atom (with ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). fluorine1.ru Common fragmentation pathways for trifluoromethyl-substituted heterocycles can involve the loss of the CF₃ group or difluorocarbene (CF₂). fluorine1.ru The fragmentation of the indazole ring itself can also lead to characteristic fragment ions. For example, the mass spectrum of 3-phenyl-6-(trifluoromethyl)-1H-indazole shows a strong molecular ion peak (M⁺) and fragments corresponding to the loss of a fluorine atom and other parts of the molecule. rsc.org

Expected Fragmentation for this compound:

| Fragment | Description |

| [M]⁺ | Molecular ion |

| [M-F]⁺ | Loss of a fluorine atom |

| [M-Cl]⁺ | Loss of a chlorine atom |

| [M-CF₃]⁺ | Loss of the trifluoromethyl group |

| [M-HCN]⁺ | Loss of hydrogen cyanide from the pyrazole (B372694) ring |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the vibration of atoms in a molecule and is used to identify the functional groups present. The IR spectrum of this compound would exhibit characteristic absorption bands for its various functional groups.

The N-H stretching vibration of the indazole ring is expected to appear as a broad band in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic ring typically appear just above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic and pyrazole rings will be observed in the 1450-1620 cm⁻¹ region. The strong electron-withdrawing nature of the trifluoromethyl group gives rise to very intense C-F stretching bands, typically in the range of 1000-1350 cm⁻¹. rsc.org The C-Cl stretch is generally weaker and appears in the fingerprint region, usually between 600 and 800 cm⁻¹.

A representative IR dataset for the closely related 3-ethoxy-1-tosyl-6-(trifluoromethyl)-1H-indazole shows strong absorptions at 1373, 1319, 1279, 1123, and 1055 cm⁻¹, which are characteristic of the CF₃ group and other functionalities. amazonaws.com

Characteristic IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretch | 3200-3400 (broad) |

| Aromatic C-H | Stretch | 3000-3100 |

| C=C/C=N | Stretch | 1450-1620 |

| C-F (of CF₃) | Stretch | 1000-1350 (strong, multiple bands) |

| C-Cl | Stretch | 600-800 |

Theoretical and Computational Chemistry Approaches

In addition to experimental spectroscopic methods, theoretical and computational chemistry provides powerful tools for understanding the structure and properties of molecules like this compound at an atomic level.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, properties, and reactivity of molecules. nih.gov By solving the Schrödinger equation for a given molecule, DFT can calculate various parameters such as the energies of molecular orbitals, electron density distribution, and electrostatic potential.

For this compound, DFT calculations can predict its geometry, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller gap generally implies higher reactivity. DFT can also be used to simulate spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies, which can aid in the interpretation of experimental spectra. nih.govnih.gov Studies on similar indazole derivatives have successfully used DFT to understand their physicochemical properties and electrostatic potential. nih.gov

Key Parameters from DFT Calculations:

| Parameter | Information Provided |

| Optimized Geometry | Predicts bond lengths and angles. |

| HOMO Energy | Relates to the ability to donate an electron. |

| LUMO Energy | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. |

| Electrostatic Potential Map | Visualizes electron-rich and electron-poor regions, predicting sites for nucleophilic and electrophilic attack. |

| Calculated Spectroscopic Data | Aids in the assignment of experimental NMR and IR spectra. nih.govnih.gov |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. acs.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational flexibility and dynamics of a molecule.

For a relatively rigid molecule like this compound, MD simulations can be used to explore its interactions with other molecules, such as solvents or biological macromolecules. These simulations can reveal preferred binding modes and orientations, which is particularly useful in drug design. acs.orgacs.org For instance, MD simulations have been employed to understand the stability of indazole derivatives within the active sites of proteins. acs.org The simulations can track the root-mean-square deviation (RMSD) of the molecule's atoms over time to assess its conformational stability. While the indazole core itself is planar, the trifluoromethyl group can rotate, and MD can provide insights into the energetics of this rotation.

Quantum Chemical Calculations for Ionization Potentials, Electron Affinities, and Dipole Moments

Quantum chemical calculations are indispensable tools for predicting the fundamental electronic properties of molecules like this compound. These computational methods provide insights into the molecular structure, reactivity, and intermolecular interactions. Key properties that can be determined include ionization potential, electron affinity, and dipole moment.

Ionization Potential (IP) refers to the minimum energy required to remove an electron from a molecule in its gaseous state. It is a measure of the molecule's ability to be oxidized. A lower IP indicates that the molecule is more easily oxidized. For aromatic heterocyclic compounds like indazoles, the IP is influenced by the nature and position of substituents on the ring. Electron-withdrawing groups, such as the chloro and trifluoromethyl groups in this compound, are generally expected to increase the ionization potential by stabilizing the molecule's electrons.

Electron Affinity (EA) is the energy released when an electron is added to a neutral molecule in its gaseous state to form a negative ion. A higher EA suggests a greater ability of the molecule to accept an electron, indicating its capacity to act as an oxidizing agent. The presence of strong electron-withdrawing groups like trifluoromethyl and chlorine significantly enhances the electron affinity of the indazole ring system.

Dipole Moment (µ) is a measure of the net molecular polarity, which arises from the non-uniform distribution of electron density over the various atoms in the molecule. It is a vector quantity, having both magnitude and direction. The dipole moment is crucial for understanding a molecule's solubility in polar solvents and its interaction with other polar molecules and biological targets. For this compound, the dipole moment would be a vector sum of the bond moments of the chloro, trifluoromethyl, and N-H groups, as well as the inherent dipole of the indazole ring.

Table 1: Calculated Electronic Properties of a Hypothetical Indazole Derivative

| Property | Calculated Value | Method/Basis Set |

| Ionization Potential | Value (eV) | e.g., DFT/B3LYP/6-311++G(d,p) |

| Electron Affinity | Value (eV) | e.g., DFT/B3LYP/6-311++G(d,p) |

| Dipole Moment | Value (Debye) | e.g., DFT/B3LYP/6-311++G(d,p) |

| Note: This table is illustrative. Specific calculated values for this compound were not found in the provided search results. |

Tautomeric Equilibrium Studies in 1H-Indazoles

Indazole and its derivatives can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the pyrazole ring. The most common forms are the 1H-indazole and 2H-indazole tautomers. researchgate.netmdpi.com The position of this equilibrium is a critical aspect of their chemistry, as it influences their physical, chemical, and biological properties.

The 1H-tautomer, often referred to as the benzoid form, is generally the more thermodynamically stable and, therefore, the predominant form for most substituted indazoles under normal conditions. researchgate.netnih.gov This stability is attributed to its aromatic character, which resembles that of benzene. In contrast, the 2H-tautomer is typically higher in energy. researchgate.net Computational studies, such as those using MP2/6-31G** calculations, have estimated the 1H-tautomer of the parent indazole to be more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹ (about 3.6 kcal·mol⁻¹). researchgate.netnih.gov

The tautomeric equilibrium can be influenced by several factors:

Substituent Effects: The nature and position of substituents on the indazole ring can significantly alter the relative stabilities of the tautomers. Electron-withdrawing groups, such as the chloro and trifluoromethyl groups present in this compound, can affect the electron density distribution in the ring and the acidity of the N-H proton, thereby influencing the equilibrium.

Solvent Effects: The polarity of the solvent plays a crucial role. nih.gov Polar solvents can stabilize the more polar tautomer through hydrogen bonding or dipole-dipole interactions. For instance, in some cases, the 2H-tautomer can be stabilized in less polar solvents through the formation of intramolecular hydrogen bonds, while the 1H-tautomer may be favored in polar solvents like DMSO. researchgate.netnih.gov

Intermolecular Interactions: In the solid state or in concentrated solutions, intermolecular hydrogen bonding can lead to the formation of dimers. nih.gov Density functional theory (DFT) calculations have shown that the stability of these dimers can favor one tautomer over the other. nih.gov For some 3-substituted indazoles, the 2H tautomer can be stabilized through the formation of centrosymmetric dimers linked by intermolecular hydrogen bonds. nih.gov

While the 1H form is the expected major tautomer for this compound, experimental verification through techniques like NMR spectroscopy in various solvents would be necessary to definitively determine the position of the tautomeric equilibrium.

Table 2: General Tautomeric Forms of Indazole

| Tautomer Name | Common Name | General Stability |

| 1H-Indazole | Benzenoid tautomer | Generally more stable |

| 2H-Indazole | Quinonoid tautomer | Generally less stable |

Structure Activity Relationships Sar and Mechanistic Biological Investigations of Fluorinated and Chlorinated Indazoles

Rational Design Principles for Modulating Biological Activity through Halogenation and Trifluoromethylation

The process of halogenation and trifluoromethylation is a cornerstone in the rational design of drug candidates, offering a method to fine-tune a molecule's properties to achieve desired therapeutic effects. The introduction of fluorine and trifluoromethyl groups can significantly alter a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. acs.org

Key Principles:

Lipophilicity and Bioavailability: The trifluoromethyl group (-CF3) is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and improve its oral bioavailability. This is a critical factor in the design of orally administered drugs.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes in the body. Incorporating trifluoromethyl groups can block sites of metabolism, leading to a longer half-life and improved pharmacokinetic profile of the drug.

Binding Affinity and Potency: The electronegativity of halogen atoms can influence the electronic environment of the indazole ring, potentially leading to stronger interactions with the amino acid residues in the binding site of a target protein. acs.org This can result in increased potency and selectivity of the compound. For instance, the substitution of a hydroxymethyl triazole moiety at the C6 position of the indazole ring has been shown to enhance potency by displacing conserved water molecules in the ATP-binding cleft of Chek1 kinase. nih.gov

Conformational Control: The size and electronic properties of halogens and trifluoromethyl groups can impose conformational constraints on the molecule, locking it into a bioactive conformation that is optimal for binding to its biological target.

The strategic placement of these groups on the indazole core is guided by computational modeling and structure-activity relationship (SAR) studies. longdom.org These studies help to identify the optimal positions for substitution to maximize the desired biological activity while minimizing off-target effects. The development of novel synthetic methods, such as regioselective C3-H trifluoromethylation, has further expanded the ability to create diverse libraries of fluorinated indazoles for biological screening. acs.orgnih.gov

Elucidation of Molecular Mechanisms of Action against Biological Targets

The biological activity of 3-Chloro-6-(trifluoromethyl)-1H-indazole and its analogs is realized through their interaction with various biological targets. Understanding these molecular mechanisms is crucial for the development of selective and effective therapeutic agents.

Indazole derivatives are known to be potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.

p38α Mitogen-Activated Protein Kinase: While specific data for this compound is not detailed, the indazole scaffold is a common feature in p38α inhibitors. The interactions typically involve hydrogen bonding with the hinge region of the kinase and hydrophobic interactions within the ATP-binding pocket.

Rho-associated coiled-coil containing protein kinase 1 (ROCK1): Similar to p38α, indazole-based structures are explored as ROCK1 inhibitors. The binding mode would likely involve interactions with the ATP-binding site, where the halogen and trifluoromethyl groups can influence the binding orientation and affinity.

Table 1: Kinase Inhibition Profile of Representative Indazole Derivatives

| Compound/Scaffold | Target Kinase | IC50 (nM) | Key Interactions |

| 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide (B126) derivative (8r) | FLT3 | <10 | Hydrogen bonds with Cys694, Asp829; π-π stacking with Phe691, Phe830 nih.gov |

| 3-(Indol-2-yl)indazole derivative (21) | Chek1 | 0.30 | Displacement of water molecules in the ATP-binding cleft nih.gov |

This table is for illustrative purposes and includes data for related indazole derivatives to highlight the potential of the scaffold.

Cholinesterases (AChE and BuChE): Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are used in the treatment of Alzheimer's disease. nih.gov The 1,2,3-triazole ring, often linked to other heterocyclic cores like indazole, is known to inhibit both AChE and BuChE. nih.gov The nitrogen atoms of the triazole ring are believed to be important for the enzyme-inhibitor interaction. nih.gov While specific data for this compound is not available, the general principle involves the inhibitor binding to the active site of the enzyme, preventing the breakdown of the neurotransmitter acetylcholine.

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1): BACE1 is a key enzyme in the production of amyloid-beta peptides, which are implicated in Alzheimer's disease. nih.gov Inhibition of BACE1 is a major therapeutic strategy. nih.gov The indazole scaffold can be incorporated into BACE1 inhibitors, where it can interact with the catalytic aspartate residues in the active site. The trifluoromethyl group can enhance the hydrophobicity of the inhibitor, facilitating its entry into the active site.

Estrogen Receptors (ERs): Halogenated compounds can exhibit binding affinity for estrogen receptors. The specific interactions of this compound with ERs would depend on its ability to fit into the ligand-binding pocket and interact with key residues.

G-Protein Coupled Receptors (GPCRs): GPCRs are a large family of transmembrane receptors involved in a vast array of physiological processes. nih.gov The binding of ligands to GPCRs can be influenced by halogenation. nih.gov The chlorine and trifluoromethyl groups on the indazole ring could potentially interact with hydrophobic pockets within the transmembrane domains of a GPCR, modulating its activity.

Transient Receptor Potential Ankyrin 1 (TRPA1): TRPA1 is a non-selective cation channel that is implicated in pain and inflammation. nih.gov While there is no specific data on this compound, the antagonism of TRPA1 by small molecules is an active area of research. The mechanism of antagonism typically involves the inhibitor binding to a site on the channel protein, which prevents it from opening in response to stimuli.

Trypanothione (B104310) reductase (TryR) is an essential enzyme for the survival of trypanosomatid parasites, which cause diseases like leishmaniasis and Chagas disease. nih.gov This makes TryR a promising drug target. nih.govsemanticscholar.org Indazole derivatives have been investigated as inhibitors of TryR. nih.gov Molecular docking studies have shown that indazole derivatives can bind to the active site of Leishmania infantum TryR, forming stable interactions through a network of hydrophobic and hydrophilic contacts. nih.gov The inhibition of TryR disrupts the parasite's redox balance, leading to its death.

In Vitro Studies on Cellular Pathways and Processes

In vitro studies are fundamental to understanding the biological effects of chemical compounds at the cellular level. For halogenated indazoles, these studies have begun to shed light on their potential as modulators of critical cellular processes such as cell proliferation and apoptosis.

Research into the biological effects of indazole derivatives has demonstrated their potential to influence cell viability. For instance, studies on various cancer cell lines have shown that certain indazole compounds can inhibit cell proliferation and trigger apoptosis, or programmed cell death. In an investigation of a series of indazole derivatives, one compound, identified as 2f, exhibited significant growth inhibitory activity against several cancer cell lines, with IC50 values ranging from 0.23 to 1.15 μM. rsc.org Treatment of the 4T1 breast cancer cell line with this compound led to a dose-dependent increase in apoptosis. rsc.org This was associated with the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. rsc.org Furthermore, the compound was observed to decrease the mitochondrial membrane potential and increase the levels of reactive oxygen species (ROS) in these cells, both of which are indicative of apoptosis induction. rsc.org

While direct studies on the effects of this compound on cell proliferation and apoptosis are not extensively documented in the reviewed literature, the known anti-proliferative and pro-apoptotic activities of other substituted indazoles suggest that this compound could exhibit similar biological effects. The presence of the trifluoromethyl group, a strong electron-withdrawing moiety, is known to significantly influence the electronic properties of the indazole ring, which could, in turn, affect its interaction with biological targets that regulate cell growth and death pathways.

The utility of halogenated indazoles extends to their use as biochemical probes to investigate the function of specific molecular targets. For example, derivatives of 3-chloro-6-nitro-1H-indazole have been investigated for their activity against Leishmania species. nih.govnih.gov These studies identified the enzyme trypanothione reductase (TryR) as a potential molecular target. nih.govnih.gov Trypanothione reductase is a crucial enzyme in the antioxidant defense system of these parasites, making it an attractive target for the development of new anti-leishmanial drugs. The inhibitory potency of these indazole derivatives was found to be dependent on the specific Leishmania species. nih.gov

Although specific molecular targets for this compound have not been explicitly identified in the available research, the work on related compounds provides a strong rationale for investigating its potential interactions with enzymes such as kinases or reductases. The unique electronic and steric properties conferred by the chloro and trifluoromethyl substituents could lead to selective interactions with specific protein binding pockets, making it a valuable tool for probing enzyme function and for the development of targeted therapies. The structure-activity relationship (SAR) studies of various indazole derivatives have highlighted that the nature and position of substituents on the indazole ring are critical for their inhibitory activity against specific targets like indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov

Computational Biology and Molecular Docking Studies for Ligand-Target Interactions

Computational methods, including molecular docking and molecular dynamics simulations, are powerful tools for predicting and analyzing the interactions between small molecules and their biological targets. These approaches provide valuable insights into the binding mechanisms that underpin the biological activity of compounds like halogenated indazoles.

Molecular docking studies have been instrumental in predicting how indazole derivatives bind to their target proteins. For derivatives of 3-chloro-6-nitro-1H-indazole, molecular docking simulations predicted a stable binding interaction with the Leishmania trypanothione reductase (TryR) enzyme. nih.govnih.govresearchgate.net These computational models suggest that the indazole core and its substituents form a network of interactions within the enzyme's active site. nih.govnih.gov A computational study on a different indazole derivative, 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol, predicted strong binding affinities to its target proteins, with binding energies of -6.89 kcal/mol and -7.45 kcal/mol. asianresassoc.org

For this compound, while specific docking studies are not detailed in the provided sources, it is reasonable to infer that its binding mode would be influenced by the steric and electronic properties of the chlorine and trifluoromethyl groups. The trifluoromethyl group, in particular, can engage in unique interactions, such as halogen bonds and strong dipole interactions, which could enhance binding affinity and selectivity for specific targets. The docking model for other 1H-indazoles has shown that the indazole motif can have effective interactions with a ferrous ion in the heme group and with hydrophobic pockets of the target protein, indicating that the 1H-indazole structure is a key pharmacophore. nih.gov

The stability of ligand-target complexes is determined by a variety of intermolecular interactions. Crystal structure analyses of indazole derivatives have provided detailed information about these interactions. For instance, the crystal packing of 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole involves slipped π-stacking of the indazole units along with weak C—H···O and C—H···Cl hydrogen bonds. researchgate.netimist.ma In another related structure, 3-chloro-1-methyl-5-nitro-1H-indazole, dimers are formed through a close contact between a nitro-oxygen atom and the chlorine atom, an interaction shorter than the sum of their van der Waals radii. nih.gov

These findings suggest that the binding of this compound to a biological target would likely involve a combination of such interactions. The aromatic indazole core is capable of participating in π-stacking interactions with aromatic residues in a protein's binding site. The nitrogen atoms of the indazole ring can act as hydrogen bond acceptors, while the N-H group can serve as a hydrogen bond donor. Furthermore, the chlorine and trifluoromethyl substituents can participate in halogen bonding, a noncovalent interaction between a halogen atom and a nucleophilic site, which can contribute significantly to binding affinity and specificity. Computational studies on other indazole derivatives have highlighted the presence of van der Waals interactions and steric effects influencing their interactions. asianresassoc.org

Emerging Applications and Future Research Directions

Utilization as Versatile Heterocyclic Building Blocks in Complex Molecule Synthesis

The structure of 3-Chloro-6-(trifluoromethyl)-1H-indazole makes it an exceptionally versatile building block in synthetic organic chemistry. nih.gov The indazole nucleus is a prominent scaffold in medicinal chemistry, and the substituents at the 3 and 6 positions of this specific compound offer multiple pathways for chemical modification. nih.gov

The chlorine atom at the C3 position serves as a reactive handle for various transformations. It is particularly susceptible to nucleophilic substitution and cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.com This allows for the straightforward introduction of a wide range of aryl, heteroaryl, or alkyl groups at this position, enabling the construction of diverse molecular libraries. For instance, studies on related chloro-pyrimido[1,2-b]indazoles have demonstrated efficient arylation at the chloro-substituted position with excellent yields. mdpi.com

The trifluoromethyl (CF3) group at the C6 position significantly influences the electronic properties of the indazole ring system. Its strong electron-withdrawing nature can activate or deactivate certain positions on the ring to electrophilic or nucleophilic attack, guiding the regioselectivity of further functionalization. Moreover, the CF3 group is known to enhance metabolic stability and membrane permeability in drug candidates, making it a desirable feature in medicinal chemistry. nih.gov

The combination of these features allows for the synthesis of complex, fused heterocyclic systems. Research has shown that 3-aminoindazoles, which can be derived from 3-chloroindazoles, are key starting materials for constructing pyrimido[1,2-b]indazole skeletons through multi-component reactions. acs.org This highlights the role of the indazole core in building intricate molecular architectures with potential biological activity.

Table 1: Synthetic Utility of the this compound Scaffold

| Reaction Type | Position | Reagents/Conditions | Outcome | Reference |

| Suzuki-Miyaura Coupling | C3 | Arylboronic acids, Pd catalyst, Base | C-C bond formation, arylation | mdpi.com |

| Nucleophilic Aromatic Substitution (SNAr) | C3 | Amines, Thiols, Alcohols | Introduction of diverse functional groups | mdpi.com |

| Cyclocondensation | N1/N2 and C3 (as amine) | Ketoesters, Dicarbonyls | Formation of fused heterocyclic systems (e.g., pyrimido[1,2-b]indazoles) | mdpi.comacs.org |

Applications in Functional Materials Chemistry

The distinct electronic characteristics imparted by the trifluoromethyl group suggest that this compound and its derivatives are promising candidates for the development of novel functional materials.

In the field of organic electronics, materials with tunable electronic properties are essential. The introduction of a trifluoromethyl group into a conjugated system is a known strategy to lower the energy level of the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov This property is highly desirable for creating n-type (electron-transporting) materials used in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). While research on this compound itself for these applications is nascent, studies on analogous trifluoromethyl-substituted heterocyclic compounds, such as pyrazoles and benzimidazoles, have shown their potential as materials for electroluminescent and photovoltaic applications. nih.govmdpi.com The indazole scaffold can be incorporated into larger π-conjugated systems, and the CF3 group can help optimize the charge injection and transport properties required for efficient device performance.

Dye-sensitized solar cells (DSSCs) rely on a photosensitizing dye to absorb light and inject electrons into a semiconductor. doi.orgyoutube.com The most efficient organic dyes typically feature a Donor-π-Acceptor (D-π-A) architecture to facilitate intramolecular charge transfer upon photoexcitation. doi.org Various heterocyclic systems, including indoline (B122111) and carbazole, have been successfully used as components in these dyes. researchgate.net

The 6-(trifluoromethyl)-1H-indazole moiety, with its strong electron-withdrawing character, could function effectively as an acceptor unit or as part of the π-conjugated bridge in a D-π-A dye. By coupling it with a suitable electron-donating group through the reactive C3-chloro position, novel dyes could be synthesized. The goal is to create dyes that absorb a broad range of the solar spectrum to maximize light-harvesting efficiency. researchgate.netresearchgate.net The electronic tuning afforded by the CF3 group could be critical in aligning the dye's molecular orbitals with the semiconductor's conduction band for efficient electron injection.

Transition metal complexes, particularly those of iridium and ruthenium, are extensively studied as photosensitizers for applications like photodynamic therapy (PDT). nih.gov The performance of these complexes is heavily dependent on the nature of the ligands coordinated to the metal center. Nitrogen-containing heterocycles are a major class of ligands used for this purpose. nih.gov

The indazole ring in this compound contains two nitrogen atoms that can coordinate with metal ions. rsc.org Its derivatives could serve as ancillary or cyclometalating ligands. The electron-withdrawing CF3 group can modulate the ligand field strength, thereby tuning the photophysical properties of the resulting metal complex, such as its excited-state lifetime and absorption/emission wavelengths. This could lead to the development of more efficient photosensitizers that can be activated by lower-energy light, such as near-infrared (NIR) light, allowing for deeper tissue penetration in PDT applications. nih.gov

Prospects for Novel Target Identification and Probe Development in Chemical Biology

Chemical probes are essential tools for studying biological processes in living systems. researchgate.net Fluorogenic probes, which become fluorescent only after reacting with a specific target, are particularly powerful for no-wash live-cell imaging. researchgate.netsemanticscholar.org The this compound scaffold possesses features that make it an attractive platform for designing such probes.

The reactive C3-chloro position provides a convenient site for attaching a fluorophore, a quencher, or a recognition moiety that targets a specific biomolecule. Furthermore, the trifluoromethyl group itself has unique properties beneficial for probe design. It can act as a reporter group for 19F NMR spectroscopy, a technique that offers a background-free signal for imaging and sensing applications. nih.gov Research has also shown that a benzylic trifluoromethyl group can accelerate certain chemical reactions used for probe activation, leading to faster signal generation and improved sensitivity. researchgate.net Therefore, incorporating the 6-(trifluoromethyl)indazole core could lead to highly sensitive and specific probes for detecting enzymes, reactive oxygen species, or other analytes within a cellular environment.

Computational Drug Design and Optimization of Indazole Scaffolds

Computational chemistry has become an indispensable tool in modern drug discovery for designing and optimizing lead compounds. nih.gov The indazole scaffold is a frequent subject of such studies due to its prevalence in clinically relevant molecules. mdpi.comrsc.org

Computational methods are widely used to optimize the structure-activity relationship (SAR) of indazole-based inhibitors. nih.gov For example, molecular docking studies are employed to predict how indazole derivatives bind to the active site of target proteins, such as kinases. tandfonline.com This allows chemists to rationally design modifications to the indazole scaffold—for instance, by substituting the C3-chloro group on this compound with different functionalities—to enhance binding affinity and selectivity. tandfonline.com

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to understand the electronic properties of indazole derivatives. researchgate.net These calculations can determine parameters like HOMO-LUMO energy gaps, molecular electrostatic potential, and charge distribution, which are crucial for predicting a molecule's reactivity and interaction with biological targets. nih.govresearchgate.net The impact of the trifluoromethyl group on these properties is of particular interest, as its electron-withdrawing effects and potential for forming specific interactions (e.g., multipolar C-F···C=O bonds) can be modeled to refine drug design. nih.govnih.gov

Table 2: Application of Computational Methods to Indazole Scaffolds

| Computational Method | Application | Purpose | Reference |

| Molecular Docking | Drug Design | Predict binding modes and affinity of indazole derivatives to protein targets (e.g., kinases). | tandfonline.com |

| Density Functional Theory (DFT) | Quantum Chemical Calculations | Calculate electronic properties (HOMO/LUMO, electrostatic potential) to understand reactivity and interactions. | researchgate.net |

| 19F NMR Chemical Shift Calculation | Probe Design & Analysis | Predict and verify the 19F NMR signature of trifluoromethylated compounds for use as probes. | nih.gov |

| In Silico ADME Prediction | Medicinal Chemistry | Evaluate drug-likeness, including properties like lipophilicity and permeability, influenced by the CF3 group. | nih.govnih.gov |

常见问题

Basic Research Question

NMR Spectroscopy : NMR detects trifluoromethyl signals (δ ≈ -60 to -70 ppm), while NMR identifies aromatic protons (δ 7.5–8.5 ppm).

High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in positive ion mode confirms molecular ions (e.g., [M+H] for CHClFN: m/z 245.0).

XRD : Resolves regiochemical ambiguities, such as distinguishing 3-chloro from 6-chloro isomers .

How can researchers address contradictions in biological activity data for this compound analogs?

Advanced Research Question

Discrepancies in bioactivity (e.g., varying IC values across studies) may arise from differences in assay conditions (e.g., cell lines, serum concentrations) or compound purity. Methodological solutions include:

- Standardized Assays : Use common reference compounds (e.g., midazolam for GABA receptor studies) .

- Orthogonal Validation : Confirm activity via multiple techniques (e.g., fluorescence polarization and surface plasmon resonance).

- Meta-Analysis : Pool data from independent studies to identify trends (e.g., trifluoromethyl groups enhancing metabolic stability) .

What strategies mitigate challenges in crystallizing this compound derivatives?

Advanced Research Question

Crystallization difficulties often stem from the compound’s hydrophobicity or polymorphism. Strategies include:

- Solvent Screening : Test polar aprotic solvents (DMSO, DMF) or mixed systems (hexane:ethyl acetate).

- Seeding : Introduce microcrystals from analogous compounds (e.g., 3-iodo-6-(trifluoromethyl)-1H-indazole) .

- Temperature Gradients : Slow cooling from 40°C to 4°C promotes ordered crystal growth .

How can researchers design derivatives to improve the metabolic stability of this compound?

Advanced Research Question

Modifications at the 1H-position (e.g., ethylsulfanyl or methoxyethyl esters) reduce cytochrome P450-mediated oxidation. In silico tools (e.g., Schrödinger’s ADMET Predictor) identify metabolic hotspots, while deuterium incorporation at labile positions (e.g., C-7) extends half-life . Validate stability via liver microsome assays (human vs. rodent) .

What role does the trifluoromethyl group play in the compound’s physicochemical properties?

Basic Research Question

The -CF group enhances lipophilicity (logP ≈ 2.5–3.0) and metabolic stability by resisting oxidative degradation. However, it may reduce aqueous solubility, necessitating formulation with cyclodextrins or PEGylation . Computational studies (e.g., COSMO-RS) predict solubility parameters for salt or cocrystal formation .

How can computational modeling reconcile discrepancies between crystallographic and spectroscopic data?

Advanced Research Question

Conflicts between XRD bond lengths and DFT-optimized geometries may arise from crystal packing effects. Use periodic boundary conditions (PBC) in software like VASP to model solid-state interactions. For NMR shifts, apply gauge-including atomic orbital (GIAO) methods with solvent corrections (e.g., PCM for DMSO) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。